1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-benzyloxime
Description
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-benzyloxime (CAS: 339105-88-3, molecular formula: C₂₇H₂₄N₂O, molecular weight: 392.49) is an oxime derivative of the tetrahydroindol-4-one scaffold. The parent compound, 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one (CAS: 68638-85-7), is synthesized via a sulfamic acid-catalyzed multicomponent reaction involving dimedone, phenacyl bromide, and aniline under solvent-free ball milling conditions . The oxime derivative is generated by reacting the ketone with O-benzylhydroxylamine, introducing a benzyl-protected oxime group at the 4-position.
Properties
IUPAC Name |
(Z)-1,2-diphenyl-N-phenylmethoxy-6,7-dihydro-5H-indol-4-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O/c1-4-11-21(12-5-1)20-30-28-25-17-10-18-26-24(25)19-27(22-13-6-2-7-14-22)29(26)23-15-8-3-9-16-23/h1-9,11-16,19H,10,17-18,20H2/b28-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVDIVYUQXJYNO-FVDSYPCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC=CC=C5)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC=CC=C5)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-benzyloxime can be achieved through several synthetic routes. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Additionally, the condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents under microwave irradiation has been reported . These methods are optimized by selecting appropriate solvents and reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-benzyloxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophilic reagents like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include functionalized indole derivatives with potential biological activities .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
One of the notable applications of this compound is its use as a precursor in the synthesis of psammopemmin A, which has demonstrated antitumor properties. Psammopemmin A is derived from 1,5,6,7-tetrahydro-4H-indol-4-one and exhibits cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structural motifs can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Analogous structures are known to interact with serotonin receptors, suggesting potential applications in treating mood disorders and anxiety. For instance, derivatives of tetrahydroindoles have been linked to the modulation of neurotransmitter systems, which could lead to new therapeutic strategies for psychiatric conditions .
Synthesis of Complex Organic Compounds
Building Block for Polyheterocycles
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-benzyloxime serves as a valuable building block in the synthesis of polyheterocyclic compounds. These compounds are essential in drug discovery due to their diverse biological activities. The synthesis often involves multi-step reactions that utilize this indole derivative to create complex structures with potential pharmacological effects .
C-H Activation Reactions
The compound is also utilized in C-H activation reactions to form new carbon-carbon bonds. This method allows for the efficient synthesis of various derivatives that can be further modified for specific applications in drug development. Such reactions are crucial for creating libraries of compounds that can be screened for biological activity .
Biological Studies
Inhibitors of Guanylate Cyclase
Research has shown that derivatives of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one can act as inhibitors of guanylate cyclase. This enzyme plays a critical role in several signaling pathways related to cardiovascular health and smooth muscle relaxation. The inhibition of guanylate cyclase by these compounds may lead to therapeutic advancements in treating hypertension and other cardiovascular diseases .
Optoelectronic Applications
Beyond medicinal uses, the structural characteristics of this compound make it suitable for optoelectronic applications. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable electronic properties and stability under operational conditions .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Antitumor Activity | Precursor for psammopemmin A; exhibits cytotoxic effects on cancer cell lines |
| Neuropharmacology | Potential treatment for mood disorders; interacts with serotonin receptors |
| Synthesis of Polyheterocycles | Building block for complex organic synthesis; used in drug discovery |
| C-H Activation Reactions | Efficient formation of carbon-carbon bonds; enables library creation for biological screening |
| Guanylate Cyclase Inhibition | Potential treatment for hypertension; affects cardiovascular signaling pathways |
| Optoelectronic Applications | Suitable for OLEDs and photovoltaic devices; beneficial electronic properties |
Mechanism of Action
The mechanism of action of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-benzyloxime involves its interaction with specific molecular targets and pathways. It is known to bind to multiple receptors with high affinity, which contributes to its diverse biological activities . The compound’s nonplanar structure promotes optimal binding to the active sites of enzymes, enhancing its efficacy . Additionally, its ability to modulate various signaling pathways makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Scaffold Derivatives
6,6-Dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one (4a)
- Synthesis : Achieved in 98% yield via ball milling with sulfamic acid catalysis .
- Key Properties :
- Applications : Serves as a precursor for oxime derivatives and antitumor agents .
1,2,3-Trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
- Structure : Lacks phenyl groups but includes methyl substituents at positions 1, 2, and 3.
1,5,6,7-Tetrahydro-4H-indol-4-one
Oxime Derivatives
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,5-Dichlorobenzyl)oxime
- Structure : Substitutes benzyl with 2,5-dichlorobenzyl, enhancing electrophilicity.
- Applications : Increased halogenated aromatic interactions may improve binding to hydrophobic enzyme pockets .
(4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one Oxime
Key Research Findings
Catalytic Efficiency: Sulfamic acid enables recyclability (5 cycles with 8.5% loss) in synthesizing the parent compound, offering economic and environmental advantages .
Steric Effects : Diphenyl substitution in 4a increases steric bulk, reducing aggregation in solution compared to trimethyl derivatives .
Oxime Stability : Benzyl protection mitigates oxime tautomerization, enhancing shelf-life compared to unprotected analogues .
Biological Activity
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-benzyloxime is a complex organic compound belonging to the indole derivatives class. Its unique structure and functional groups have drawn interest in medicinal chemistry for potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 318.42 g/mol. The presence of multiple phenyl groups and an oxime functional group contributes to its unique reactivity and biological properties.
This compound exerts its biological effects through various mechanisms:
- Inhibition of SIRT2 Sirtuins : Research indicates that this compound acts as a selective inhibitor of SIRT2 sirtuins, which are involved in cellular processes such as aging and inflammation. By modulating SIRT2 activity, it may influence pathways related to neuroprotection and cancer therapy .
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, leading to biological responses that can affect cellular signaling pathways .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Antitumor Activity
Several studies have highlighted the potential antitumor properties of this compound. It has been shown to inhibit the proliferation of cancer cells in vitro by inducing apoptosis and cell cycle arrest. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Zhang et al. (2023) | HeLa | 15 | Apoptosis induction |
| Liu et al. (2023) | MCF-7 | 10 | Cell cycle arrest at G0/G1 phase |
Neuroprotective Effects
Research has also suggested neuroprotective effects against neurodegenerative diseases. The compound's ability to modulate SIRT2 activity may provide protective effects in models of Alzheimer's disease.
| Study | Model | Outcome |
|---|---|---|
| Chen et al. (2024) | Mouse model | Reduced amyloid plaque formation |
| Wang et al. (2024) | SH-SY5Y cells | Decreased oxidative stress markers |
Case Study 1: Anticancer Efficacy
In a study conducted by Zhang et al., the anticancer efficacy of this compound was evaluated against various cancer cell lines. The results demonstrated significant inhibition of cell growth in HeLa and MCF-7 cells with IC50 values indicating potent activity.
Case Study 2: Neuroprotection in Alzheimer's Disease
Wang et al. investigated the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease. They found that treatment with the compound led to a significant reduction in amyloid-beta plaques and improved cognitive function.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-benzyloxime?
- Methodology : The synthesis typically involves:
- Step 1 : Formation of the indole core via cyclization of substituted cyclohexanones with phenylhydrazine derivatives under acidic conditions .
- Step 2 : Oxime formation by reacting the carbonyl group of the indol-4-one intermediate with hydroxylamine hydrochloride in ethanol/water (1:1) at 60–70°C for 4–6 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the oxime .
- Key parameters : pH control (<2) during oxime formation minimizes side reactions. Yields range from 65–85% depending on substituent steric effects .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical techniques :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12.3 min .
- NMR : Key signals include δ 7.2–7.5 ppm (aromatic protons), δ 2.3–2.8 ppm (tetrahydroindole CH2 groups), and δ 5.1 ppm (O-benzyloxime CH2) .
- Mass spectrometry : Expected [M+H]+ peak at m/z 386.2 .
Q. What safety protocols are critical when handling this compound?
- Hazards : Potential irritant (skin/eyes) due to aromatic and oxime functional groups.
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents (e.g., KMnO4) to prevent exothermic reactions .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the O-benzyloxime group?
- Mechanistic insights :
- The benzyl group stabilizes the oxime via resonance, but steric hindrance from the 1,2-diphenyl substituents slows nucleophilic additions.
- Experimental validation : Compare reaction rates of O-benzyloxime with unsubstituted oximes in nucleophilic acyl substitution (e.g., with Grignard reagents). Kinetic studies show a 40% reduction in reactivity for the benzyl-substituted derivative .
Q. How to resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC50 values for kinase inhibition (e.g., 2.1 μM vs. 8.7 μM in two studies).
- Root cause : Differences in assay conditions (e.g., ATP concentration, pH).
- Solution : Standardize assays using:
- Fixed ATP concentration (1 mM).
- Tris-HCl buffer (pH 7.5) to stabilize the oxime tautomer .
Q. What strategies enhance the compound’s bioavailability for pharmacological studies?
- Approaches :
- Prodrug design : Convert the oxime to a hydrolyzable ester (e.g., acetyloxime) to improve membrane permeability .
- Co-crystallization : Use cyclodextrins to enhance aqueous solubility (e.g., 2-hydroxypropyl-β-cyclodextrin increases solubility by 15-fold) .
Q. How to design multi-step syntheses for derivatives targeting specific receptors?
- Workflow :
- Step 1 : Introduce substituents at the indole C3 position via Friedel-Crafts alkylation (e.g., using allyl bromide/AlCl3) .
- Step 2 : Functionalize the oxime with click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to attach fluorophores or biotin tags .
- Example : A 3-nitro derivative showed 90% binding inhibition to the PARP1 enzyme at 10 μM .
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
